2'-Azido-2'-deoxycytidine
Overview
Description
Synthesis Analysis
The synthesis of carbocyclic analogues of 2'-azido-2'-deoxycytidine has been achieved through an elaborate eight-step synthesis process from a cyclopentadiene derivative, showcasing the compound's complex synthetic pathway and its potential for modification in medicinal chemistry (Lin et al., 1988).
Molecular Structure Analysis
The molecular structure of 2'-Azido-2'-deoxycytidine and its analogues has been extensively studied. For instance, the crystal structure of 3'-azido-3'-deoxy-thymidine (AZT), closely related to 2'-Azido-2'-deoxycytidine, provides insights into the conformational preferences and interactions of azido nucleosides, highlighting the role of the azido group in molecular interactions and its impact on nucleoside behavior (Parthasarathy & Kim, 1988).
Chemical Reactions and Properties
2'-Azido-2'-deoxycytidine participates in various chemical reactions, including its role as a specific inhibitor of deoxyribonucleotide synthesis in cells, which underscores its biological activity and potential utility in research and therapeutic applications. This action primarily involves the inhibition of ribonucleotide reductase, affecting DNA synthesis and replication processes (Akerblom & Reichard, 1985).
Physical Properties Analysis
While specific studies focusing on the physical properties of 2'-Azido-2'-deoxycytidine were not highlighted in the search, related compounds' analyses, such as azido nucleosides, have shown that these molecules' physical properties, including solubility, stability, and conformational dynamics, significantly influence their biological activity and interaction with biomolecules.
Chemical Properties Analysis
The chemical properties of 2'-Azido-2'-deoxycytidine, particularly its interactions with enzymes and DNA, have been a subject of research. The compound's ability to inhibit DNA replication in mammalian cells by acting on the ribonucleotide reductase enzyme highlights its potential for studying DNA synthesis and replication mechanisms. The unique azido group plays a crucial role in these biological effects, offering insights into the compound's reactivity and biological interactions (Skoog et al., 1977).
Scientific Research Applications
1. Antitumor and Antimicrobial Activity Research
- Summary of Application: “2’-Azido-2’-deoxycytidine” is being studied for its potential antitumor and antimicrobial activity. It’s part of a series of ten pyrimidine nucleosides modified in the 2’ position with an azide or amine group .
- Methods of Application: The cytotoxic effect of these compounds was determined on three cancer (CCRF-CEM, MCF7, HeLa) and one normal (HEK293) cell lines, while antibacterial activity was evaluated on five bacterial strains .
2. Antiviral Activity Research
- Summary of Application: “2’-Azido-2’-deoxycytidine” derivatives are being synthesized and evaluated for their antiviral activity on a panel of RNA viruses, including SARS-CoV-2 .
- Methods of Application: The synthesized compounds were tested against a panel of six RNA viruses, including SARS-CoV-2, enteroviruses, CHIKV, and HIV-1 .
- Results or Outcomes: A number of compounds showed the ability to inhibit the reproduction of SARS-CoV-2 and CHIKV viruses in the micromolar range without noticeable cytotoxicity .
3. Click Chemistry Reagent
- Summary of Application: “2’-Azido-2’-deoxycytidine” is used as a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
- Methods of Application: The compound is mixed with molecules containing Alkyne groups in the presence of a copper catalyst. The reaction proceeds to form a stable triazole ring, which is a useful handle for further chemical modifications .
- Results or Outcomes: This application does not yield specific results or outcomes, as it is a method used in the synthesis of more complex molecules. The efficiency of the reaction and the stability of the resulting triazole ring make “2’-Azido-2’-deoxycytidine” a valuable tool in bioconjugation, drug design, and materials science .
4. siRNA Technologies
- Summary of Application: “2’-Azido-2’-deoxycytidine” is used in the synthesis of small interfering RNA (siRNA) molecules . siRNAs are a class of double-stranded RNA molecules that can silence the expression of specific genes, and are used in research and potentially for therapeutic purposes .
- Methods of Application: The compound is incorporated into the siRNA molecule during its synthesis. The azide group can then be used for further modifications, such as the attachment of fluorescent labels or other reporter moieties .
- Results or Outcomes: The use of “2’-Azido-2’-deoxycytidine” in siRNA synthesis allows for the creation of siRNA molecules with unique properties, expanding the possibilities for gene silencing experiments .
5. Metabolic Labeling of RNA
- Summary of Application: “2’-Azido-2’-deoxycytidine” is used for metabolic labeling of RNA . This technique allows researchers to track the synthesis and degradation of RNA molecules in cells .
- Methods of Application: The compound is added to the cell culture medium, where it is taken up by cells and incorporated into newly synthesized RNA molecules. The azide group can then be detected using a variety of methods .
- Results or Outcomes: Metabolic labeling with “2’-Azido-2’-deoxycytidine” provides a powerful tool for studying RNA dynamics in living cells .
properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYKPQEERVCAV-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azido-2'-deoxycytidine | |
CAS RN |
51034-68-5 | |
Record name | 2′-Azido-2′-deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51034-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Azidocytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051034685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-azido-2'-deoxycytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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